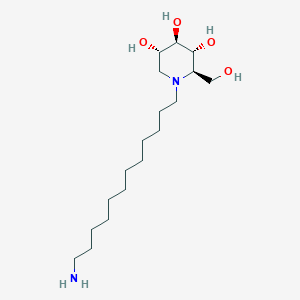
N-(12-Aminododecyl)deoxynojirimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(12-Aminododecyl)deoxynojirimycin is a synthetic derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a 12-aminododecyl chain attached to the deoxynojirimycin molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)deoxynojirimycin typically involves the reaction of deoxynojirimycin with a 12-aminododecyl group. The reaction conditions often include the use of solvents such as DMSO or methanol and may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages the ability of certain microorganisms to produce deoxynojirimycin, which can then be chemically modified to introduce the 12-aminododecyl group .
Analyse Des Réactions Chimiques
Types of Reactions
N-(12-Aminododecyl)deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
N-(12-Aminododecyl)deoxynojirimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is used to study the effects of glycosidase inhibition on biological processes.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various industrial applications.
Mécanisme D'action
N-(12-Aminododecyl)deoxynojirimycin exerts its effects by inhibiting glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can delay the breakdown of carbohydrates, leading to various physiological effects. The molecular targets of this compound include alpha-glucosidase and other glycosidases involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Deoxynojirimycin: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxymannojirimycin: Another iminosugar with antiviral and glycosidase inhibitory properties.
Uniqueness
N-(12-Aminododecyl)deoxynojirimycin is unique due to the presence of the 12-aminododecyl chain, which enhances its solubility and potentially its biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H38N2O4 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15-,16+,17-,18-/m1/s1 |
Clé InChI |
XUKDCKJRAWVROB-XMTFNYHQSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCCCCCCCN)CO)O)O)O |
SMILES canonique |
C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















